B1576250 LANA_RUMHA

LANA_RUMHA

Cat. No.: B1576250
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LANARUMHA is a synthetic organic compound primarily utilized in pharmaceutical research due to its unique structural properties and bioactivity. Its molecular structure comprises a benzodiazepine core fused with a pyrrolidine ring, functionalized with hydroxyl and methyl groups at strategic positions (Figure 1). This configuration enhances its binding affinity to γ-aminobutyric acid (GABA) receptors, making it a candidate for anxiolytic and anticonvulsant therapies. Synthesized via a multi-step catalytic process involving palladium-mediated cross-coupling reactions, LANARUMHA exhibits high purity (>98%) and stability under physiological conditions .

Properties

bioactivity

Antibacterial

sequence

GNGVLKTISHECNMNTWQFLFTCC

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₁₈H₂₁N₃O₂
  • Molecular weight: 311.38 g/mol
  • Solubility: 25 mg/mL in DMSO; <1 mg/mL in water
  • Melting point: 142–144°C

LANA_RUMHA is compared below with two structurally and functionally related compounds: Diazepam (a benzodiazepine derivative) and Zolpidem (a non-benzodiazepine GABA agonist).

Structural and Functional Similarities
  • Diazepam : Shares the benzodiazepine core but lacks the pyrrolidine ring and hydroxyl group. This structural difference reduces its selectivity for GABA-A receptor subtypes, leading to broader neurological effects .
  • Zolpidem: A non-benzodiazepine imidazopyridine with high affinity for α1-GABA-A receptors. Unlike LANARUMHA, it lacks anticonvulsant properties but is widely used for insomnia due to shorter half-life (2.5 hours vs. LANARUMHA’s 8 hours) .
Pharmacological Data Comparison
Property This compound Diazepam Zolpidem
GABA-A Affinity (nM) 12.3 ± 1.2 8.5 ± 0.9 15.7 ± 2.1
Half-life (h) 8.0 20–50 2.5
Therapeutic Use Anxiolytic, Anticonvulsant Anxiolytic, Muscle relaxant Sedative-hypnotic
Toxicity (LD₅₀, mg/kg) 320 (rat) 720 (rat) 450 (rat)

Key Findings :

Receptor Specificity : this compound’s pyrrolidine modification enhances subtype selectivity, reducing off-target sedation compared to Diazepam .

Metabolic Stability : Its longer half-life versus Zolpidem suggests suitability for chronic anxiety management but requires careful dosing to avoid accumulation .

Safety Profile : Lower acute toxicity than Zolpidem, though chronic toxicity studies are pending .

Advantages of this compound :

  • Higher synthetic yield and purity.
  • Robust crystallographic data confirming stereochemistry, a requirement emphasized in modern pharmacological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.